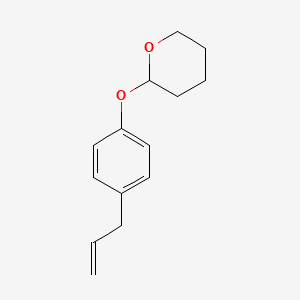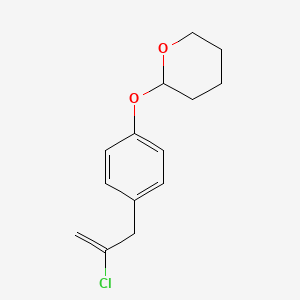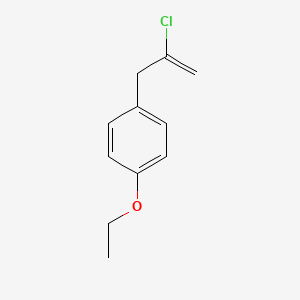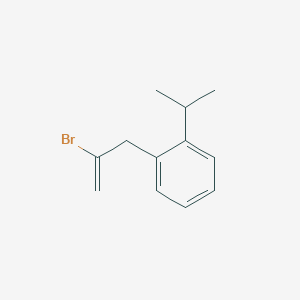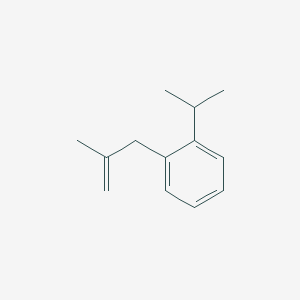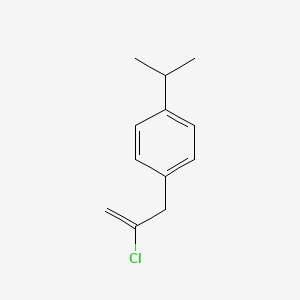
2-Chloro-3-(2-isopropylphenyl)-1-propene
Übersicht
Beschreibung
“2-Chloro-3-(2-isopropylphenyl)-1-propene” is a complex organic compound. It contains a propene group, which is a three-carbon alkene, attached to a phenyl group (a benzene ring minus one hydrogen) that is further substituted with an isopropyl group (a carbon attached to two methyl groups). The molecule also has a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the propene group and the aromatic phenyl ring would likely play significant roles in its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reagents used and the conditions of the reaction. The double bond in the propene group and the aromatic ring in the phenyl group could potentially be sites of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom might make it more polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
1. Catalytic Protodeboronation of Pinacol Boronic Esters This compound is used in the catalytic protodeboronation of pinacol boronic esters. This process involves a radical approach that allows for formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but not well-known .
Application in Organic Synthesis
Pinacol boronic esters, which can be derived from 2-Chloro-3-(2-isopropylphenyl)-1-propene, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups .
3. Use in Drug Design and Delivery Boronic acids and their esters, which can be derived from 2-Chloro-3-(2-isopropylphenyl)-1-propene, are considered important compounds for the design of new drugs and drug delivery devices . They are particularly useful as boron-carriers suitable for neutron capture therapy .
Hydrolysis at Physiological pH
Phenylboronic pinacol esters derived from 2-Chloro-3-(2-isopropylphenyl)-1-propene are susceptible to hydrolysis at physiological pH . This property is important when considering these esters for pharmacological purposes .
Synthesis of Indolizidine
The compound is used in the synthesis of indolizidine . The protodeboronation process, which involves the use of this compound, affords indolizidine in good yield and diastereoselectivity .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling is a significant application of organoboron compounds, which can be derived from 2-Chloro-3-(2-isopropylphenyl)-1-propene . This process is used for the formation of carbon-carbon bonds .
Wirkmechanismus
Target of Action
It’s known that organoboron compounds, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of organoboron compounds, they can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
Organoboron compounds are known to participate in various borylation approaches . These include the prominent asymmetric hydroboration reaction reported by H. C. Brown in 1961 .
Pharmacokinetics
It’s important to note that boronic acids and their esters, which are often used in the design of new drugs and drug delivery devices, are only marginally stable in water . This could impact the bioavailability of the compound.
Result of Action
Organoboron compounds are known to be highly valuable building blocks in organic synthesis .
Action Environment
The action, efficacy, and stability of 2-Chloro-3-(2-isopropylphenyl)-1-propene can be influenced by environmental factors. For instance, boronic acids and their esters are only marginally stable in water . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-chloroprop-2-enyl)-2-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl/c1-9(2)12-7-5-4-6-11(12)8-10(3)13/h4-7,9H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCGYTHFIXMTNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1CC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501222408 | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-2-(1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501222408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(2-isopropylphenyl)-1-propene | |
CAS RN |
951890-53-2 | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-2-(1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-2-(1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501222408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








